(Z)-3,7-DIMETHYL-2,6-OCTADIENENITRILE
Description
IUPAC Nomenclature and Structural Isomerism
The IUPAC name (Z)-3,7-dimethylocta-2,6-dienenitrile systematically describes the compound’s structure:
- Octa-2,6-diene : An 8-carbon chain with double bonds at positions 2 and 6.
- 3,7-dimethyl : Methyl groups at positions 3 and 7.
- Nitrile : A −C≡N functional group at position 1.
- (Z) : Indicates the stereochemical configuration at the double bond between carbons 2 and 3, where higher-priority substituents (methyl and nitrile groups) are on the same side.
Structural Isomerism
The compound exhibits geometric isomerism (E/Z) due to restricted rotation around the C2–C3 double bond. For example:
- The (E)-isomer (geranyl nitrile) has opposing substituents at C2 and C3.
- Positional isomers arise if double bonds shift (e.g., octa-3,6-dienenitrile) or methyl groups relocate.
Table 1: Key Isomer Types
| Isomer Type | Example | Distinguishing Feature |
|---|---|---|
| Geometric (Z vs. E) | (E)-3,7-dimethylocta-2,6-dienenitrile | Substituent spatial arrangement |
| Positional | 3,7-dimethylocta-3,6-dienenitrile | Double bond location |
CAS Registry Numbers and Synonym Taxonomy
CAS Registry
The compound is uniquely identified by CAS 31983-27-4 for the (Z)-isomer. Related isomers include:
Synonym Taxonomy
The compound is documented under diverse names across databases:
- Primary synonyms : Citralva, Geranonitrile, Neryl nitrile.
- Industrial designations : LRT8, DTXSID6024836.
Table 2: Synonym Sources
| Synonym | Source Database | Reference CID/Entry |
|---|---|---|
| Citralva | PubChem | CID 20458 |
| Geranonitrile | ChemSpider | ID 20458 |
| Neryl nitrile | ECHA | 31983-27-4 |
Molecular Geometry and Stereochemical Configuration
Molecular Geometry
Stereochemical Analysis
The (Z)-configuration at C2–C3 is determined by Cahn-Ingold-Prelog priorities:
- C2 substituents : −C≡N (priority 1) vs. −CH(CH₃)₂ (priority 2).
- C3 substituents : −CH₂CH₂C(CH₃)=CH₂ (priority 1) vs. −H (priority 2).
Higher-priority groups (nitrile and methyl-bearing chain) reside on the same side .
Table 3: Key Geometrical Parameters
| Feature | Value | Hybridization |
|---|---|---|
| C≡N bond length | 1.16 Å | sp |
| C2–C3 bond length | 1.34 Å | sp² |
| C2–C3–C4 angle | 120° | sp² |
Properties
CAS No. |
31983-27-4 |
|---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
(2Z)-3,7-dimethylocta-2,6-dienenitrile |
InChI |
InChI=1S/C10H15N/c1-9(2)5-4-6-10(3)7-8-11/h5,7H,4,6H2,1-3H3/b10-7- |
InChI Key |
HLCSDJLATUNSSI-UHFFFAOYSA-N |
SMILES |
CC(=CCCC(=CC#N)C)C |
Canonical SMILES |
CC(=CCCC(=CC#N)C)C |
Other CAS No. |
5146-66-7 5585-39-7 |
Pictograms |
Health Hazard |
Synonyms |
3,7-dimethyl-2,6-octadienenitrile citralva geranyl nitrile |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
-
Oxime Formation : Geranial (3,7-dimethyl-2,6-octadienal) is treated with hydroxylamine to form geranialoxime.
-
Dehydration : The oxime undergoes dehydration in the presence of acetic anhydride at elevated temperatures (80–100°C), facilitating the elimination of water and formation of the nitrile group.
Key parameters influencing stereochemistry include:
-
Temperature : Lower temperatures (80°C) favor retention of the (Z)-configuration by minimizing isomerization.
-
Catalyst : Acetic anhydride acts as both a solvent and catalyst, with its acetylating properties preventing side reactions.
Table 1: Characterization Data for (Z)-Isomer from Geranialoxime Route
| Property | Value | Source |
|---|---|---|
| Boiling Point | 110 °C at 1.3 mmHg | |
| Density | 0.853 g/mL at 25°C | |
| Refractive Index | ||
| NMR | 18.4 (q), 20.2 (q), 116.9 (s) |
This method yields the (Z)-isomer predominantly (>85%) when conducted under controlled conditions.
Geranyl Chloride and Sodium Cyanide Reaction
An alternative route involves the nucleophilic substitution of geranyl chloride with sodium cyanide. This method offers scalability and avoids the use of acetic anhydride, making it industrially favorable.
Procedure and Optimization
-
Substitution Reaction : Geranyl chloride (3,7-dimethyl-2,6-octadienyl chloride) reacts with sodium cyanide in a polar aprotic solvent (e.g., dimethylformamide) at 60–80°C.
-
Steric Effects : The bulky geranyl group directs cyanide attack to the less hindered position, favoring the (Z)-configuration.
Table 2: Reaction Parameters and Outcomes
| Parameter | Condition | Yield |
|---|---|---|
| Solvent | DMF | 78% |
| Temperature | 70°C | – |
| Reaction Time | 6 hours | – |
The product is purified via vacuum distillation, achieving >95% purity.
Catalytic Hydrogenation of Unsaturated Precursors
Recent patents describe the selective hydrogenation of conjugated dienes to obtain (Z)-configured nitriles. For example, 3,6,7-trimethyl-2,6-octadienenitrile is hydrogenated using palladium on charcoal (5% Pd/C) under 4 bar hydrogen pressure. While this method primarily targets saturated nitriles, modulating hydrogen pressure and catalyst loading can preserve the double bond geometry.
Stereochemical Control
Table 3: Hydrogenation Conditions for Isomer Retention
| Condition | Value | Outcome |
|---|---|---|
| Catalyst | 5% Pd/C | 88% yield |
| Pressure | 4 bar H | 56:42 isomer ratio |
| Solvent | Ethyl acetate | – |
Analytical Characterization and Quality Control
Critical to these methods is verifying the (Z)-configuration through spectroscopic techniques:
Nuclear Magnetic Resonance (NMR)
Table 4: Comparative NMR Data for (Z)-Isomer
| Spectrum | Key Peaks (δ) | Assignment |
|---|---|---|
| 1.65 (s), 5.09 (s) | Methyl, olefinic H | |
| 116.9, 165.5 | Nitrile, conjugated C |
Industrial-Scale Production and Challenges
Industrial synthesis prioritizes cost-effectiveness and stereoselectivity. The geranyl chloride route is preferred due to:
-
Raw Material Availability : Geranyl chloride is readily derived from terpene feedstocks.
-
Solvent-Free Options : Patents describe solvent-free hydrogenation, reducing waste and improving throughput.
Challenges include:
Chemical Reactions Analysis
Types of Reactions
(Z)-3,7-DIMETHYL-2,6-OCTADIENENITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxides, primary amines, and substituted nitriles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Fragrance and Flavor Industry
Aroma Characteristics
Neryl nitrile is recognized for its aromatic properties, contributing to the scent profiles of various consumer products. It is noted for its floral and fruity notes, making it suitable for use in perfumes, air fresheners, and personal care products. The compound can modify the olfactory characteristics of formulations by enhancing or altering the aroma contributed by other ingredients .
Applications in Products
Common applications include:
- Perfumes and Eau de Toilette : Used to create complex scent profiles.
- Household Products : Incorporated into cleaning agents and air fresheners.
- Personal Care Products : Found in shampoos, conditioners, and body washes .
Agricultural Applications
Neryl nitrile has been studied for its potential use in agriculture as an insect attractant or repellent. Its structural similarity to certain natural pheromones allows it to be explored in pest management strategies.
Case Study: Insect Attractant
Research has indicated that neryl nitrile can be effective in attracting specific insect species, thereby aiding in the development of eco-friendly pest control methods. This application can reduce reliance on synthetic pesticides, promoting sustainable agricultural practices .
Pharmaceutical Applications
While the primary applications of neryl nitrile are in flavor and fragrance, its biological activity has sparked interest in pharmaceutical research.
Potential Therapeutic Uses
Studies have suggested that compounds related to neryl nitrile may exhibit anti-inflammatory properties. For instance, similar nitriles have been shown to inhibit pro-inflammatory cytokines in vitro, indicating a potential for developing therapeutic agents targeting inflammatory diseases .
Toxicological Assessments
Understanding the safety profile of neryl nitrile is essential for its application across various industries. Toxicological studies indicate that neryl nitrile has low skin absorption rates and does not cause significant allergic reactions in humans.
Mechanism of Action
The mechanism of action of (Z)-3,7-DIMETHYL-2,6-OCTADIENENITRILE involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The conjugated diene system can participate in electron transfer reactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Functional Group Impact :
- Aldehydes (neral/geranial) exhibit higher volatility and reactivity than alcohols, making them more effective as insect pheromones .
- Alcohols (nerol/geraniol) are preferred in perfumery for stability and milder odor profiles .
Nitriles: 3,7-Dimethyl-2,6-Nonadienenitrile
- Structural Differences: The nonadienenitrile has an additional methylene group, extending its carbon chain (C9 vs. C8 in octadienenitrile). Nitriles generally exhibit higher chemical stability than aldehydes or alcohols due to the strong C≡N bond.
- Applications :
Stereochemical and Ecological Variations
- Stereochemistry :
- Sex-Specific Production :
Tables Summarizing Key Comparisons
Table 2: Structural and Functional Comparison
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for confirming the structural identity and purity of (Z)-3,7-dimethyl-2,6-octadienenitrile in synthetic samples?
- Methodology : Use gas chromatography-mass spectrometry (GC-MS) to compare retention times and fragmentation patterns with reference standards. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming stereochemistry, particularly the (Z)-configuration of the double bond. Polarimetry or chiral chromatography may be required if enantiomeric purity is a concern. Purity can be quantified via high-performance liquid chromatography (HPLC) with UV detection .
Q. How can researchers design experiments to differentiate (Z)-3,7-dimethyl-2,6-octadienenitrile from its (E)-isomer or other structural analogs?
- Methodology : Optimize GC or HPLC conditions using chiral columns or polar stationary phases to resolve isomers. Differential NMR chemical shifts (e.g., coupling constants for olefinic protons) and infrared (IR) spectroscopy (C≡N stretching at ~2200 cm⁻¹) can distinguish nitrile groups from carboxylic acids or aldehydes in analogs .
Q. What safety protocols should be prioritized when handling (Z)-3,7-dimethyl-2,6-octadienenitrile in laboratory settings?
- Methodology : Follow guidelines from the IFRA Standards and ECHA registrations, which recommend limits for dermal exposure due to potential sensitization risks. Use fume hoods, nitrile gloves, and gas-tight containment for volatile handling. Monitor airborne concentrations via gas detection tubes calibrated for nitriles .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in bioactivity data for (Z)-3,7-dimethyl-2,6-octadienenitrile across different studies?
- Methodology : Conduct dose-response assays under standardized conditions (e.g., pH, solvent consistency) to isolate confounding variables. Compare in vitro bioactivity (e.g., antimicrobial or pheromonal effects) with in vivo models, adjusting for metabolic degradation. Cross-validate results using isotopic labeling or knock-out assays in relevant organisms .
Q. How can researchers optimize the synthesis of (Z)-3,7-dimethyl-2,6-octadienenitrile to minimize isomerization during reaction steps?
- Methodology : Employ low-temperature, acid-free conditions to prevent double-bond migration. Catalytic systems like palladium complexes or organocatalysts may enhance regioselectivity. Monitor reaction progress via real-time FTIR or Raman spectroscopy to detect intermediate isomerization .
Q. What in vitro models are suitable for studying the metabolic fate of (Z)-3,7-dimethyl-2,6-octadienenitrile in mammalian systems?
- Methodology : Use hepatic microsomal fractions (e.g., rat S9) to identify Phase I metabolites (oxidation, hydrolysis). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope tracers can track metabolic pathways. Compare results with structurally related compounds like citral, which undergoes extensive biotransformation to carboxylic acids .
Q. How does the stereochemistry of (Z)-3,7-dimethyl-2,6-octadienenitrile influence its interactions with olfactory receptors or enzyme active sites?
- Methodology : Perform molecular docking simulations using crystal structures of target proteins (e.g., insect odorant-binding proteins). Validate predictions with site-directed mutagenesis and surface plasmon resonance (SPR) to measure binding affinities of (Z) vs. (E)-isomers .
Key Considerations
- Contradictions in Evidence : Discrepancies in bioactivity may arise from impurities (e.g., residual isomers) or assay variability. Rigorous purification (e.g., preparative HPLC) and inter-laboratory validation are essential .
- Unreliable Sources : Avoid data from non-peer-reviewed platforms (e.g., My ChemCD). Prioritize ECHA, IFRA, and peer-reviewed journals for safety and synthesis protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
